molecular formula C3HCl4NaO4S B13846910 Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate

Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate

Cat. No.: B13846910
M. Wt: 297.9 g/mol
InChI Key: NIBFRRHQIZDBKG-UHFFFAOYSA-M
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Description

Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate is a chemical compound with the molecular formula C3HCl4NaO4S and a molecular weight of 297.9 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemicals, such as Sodium Dichloromethanesulfonate. It plays a significant role in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate can be synthesized through the alkaline hydrolysis of trichloromethanesulfeny chloride. The reaction involves the use of sodium hydroxide as a base, which facilitates the hydrolysis process. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions for hydrolysis. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: As mentioned earlier, it can undergo hydrolysis in the presence of a base to form other sulfonate compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Bases: Sodium hydroxide is frequently used in hydrolysis reactions to facilitate the breakdown of the compound.

Major Products Formed

    Sodium Dichloromethanesulfonate: One of the primary products formed from the hydrolysis of this compound.

Scientific Research Applications

Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other sulfonate compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies where sulfonate groups are of interest.

    Industry: It is employed in the production of other chemicals and materials, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate involves its reactivity with nucleophiles and bases. The compound’s chlorine atoms are susceptible to nucleophilic attack, leading to substitution reactions. In hydrolysis reactions, the sulfonate group plays a crucial role in stabilizing the intermediate products formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Sodium Dichloromethanesulfonate: A closely related compound used in similar applications.

    Trichloromethanesulfeny Chloride: A precursor in the synthesis of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate.

Uniqueness

This compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to participate in both substitution and hydrolysis reactions makes it a versatile intermediate in chemical synthesis.

Properties

Molecular Formula

C3HCl4NaO4S

Molecular Weight

297.9 g/mol

IUPAC Name

sodium;1,1,3,3-tetrachloro-2-oxopropane-1-sulfonate

InChI

InChI=1S/C3H2Cl4O4S.Na/c4-2(5)1(8)3(6,7)12(9,10)11;/h2H,(H,9,10,11);/q;+1/p-1

InChI Key

NIBFRRHQIZDBKG-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)C(S(=O)(=O)[O-])(Cl)Cl)(Cl)Cl.[Na+]

Origin of Product

United States

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